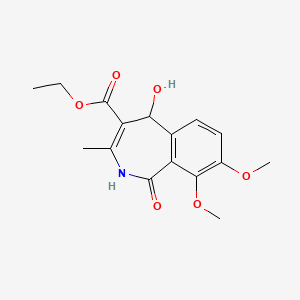![molecular formula C17H18N2O3 B3953328 N-[3-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3953328.png)
N-[3-(acetylamino)phenyl]-2-phenoxypropanamide
描述
N-[3-(acetylamino)phenyl]-2-phenoxypropanamide, commonly known as APAP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for various applications. In
作用机制
The mechanism of action of APAP involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to the anti-inflammatory and analgesic effects of APAP. Additionally, APAP has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
APAP has been found to exhibit a variety of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. Additionally, APAP has been found to exhibit antipyretic effects, making it useful in the treatment of fever. APAP has also been found to exhibit antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
APAP has several advantages for lab experiments. It is readily available and cost-effective, making it easy to obtain for research purposes. Additionally, APAP has been extensively studied, and its mechanism of action is well-understood, making it a reliable compound for research. However, APAP has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, APAP has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for research on APAP. One area of research is the development of new synthesis methods for APAP that can improve its yield and purity. Additionally, research can be conducted on the use of APAP in the treatment of cancer, as it has been found to exhibit anticancer activity. Further research can also be conducted on the antioxidant activity of APAP and its potential use in preventing oxidative stress-related diseases. Finally, research can be conducted on the development of new derivatives of APAP that can exhibit improved properties for various applications.
Conclusion:
In conclusion, APAP is a promising compound that has gained significant attention in the field of scientific research. Its synthesis method is cost-effective and efficient, and it has been extensively studied for its various applications. APAP exhibits anti-inflammatory, analgesic, and antipyretic properties, and has been found to inhibit the growth of cancer cells. Its mechanism of action is well-understood, and it exhibits a variety of biochemical and physiological effects. While APAP has some limitations for lab experiments, there are several future directions for research that can improve its properties and applications.
科学研究应用
APAP has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. APAP has also been found to exhibit antioxidant activity, which can be useful in preventing oxidative stress-related diseases. Additionally, APAP has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(22-16-9-4-3-5-10-16)17(21)19-15-8-6-7-14(11-15)18-13(2)20/h3-12H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSDWWJUINKGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



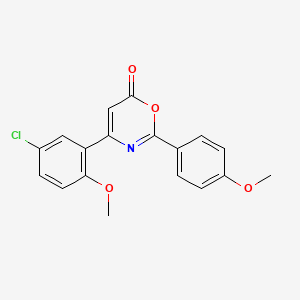
![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3953278.png)
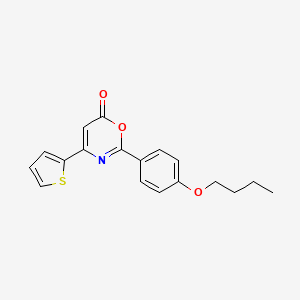
![3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953289.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953296.png)
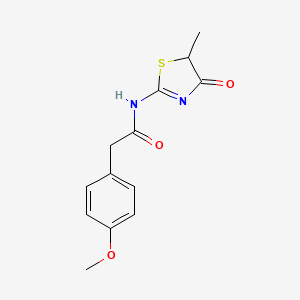
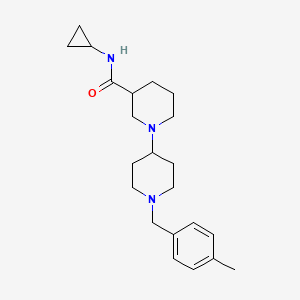
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3953315.png)
![2-[(4-fluorophenyl)sulfonyl]-N-4H-1,2,4-triazol-4-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3953317.png)
![3-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3953331.png)
![8-ethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)
![1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone](/img/structure/B3953343.png)
